molecular formula C9H13N3 B1314722 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine CAS No. 216966-37-9

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine

Cat. No.: B1314722
CAS No.: 216966-37-9
M. Wt: 163.22 g/mol
InChI Key: YWVJXRLEURDFAJ-UHFFFAOYSA-N
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Description

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound with the molecular formula C9H13N3. It is a derivative of naphthyridine, characterized by the presence of an amino group at the 3-position and a methyl group at the 6-position.

Scientific Research Applications

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, H332, and H335. The precautionary statements include P261, P280, and P305+P351+P338 .

Mechanism of Action

Background

1,6-Naphthyridines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological applications. Alkaloids, for instance, often feature naphthyridine as a core component responsible for their activity . These compounds find use in diagnostics, human disease treatment, agriculture, industry, and photophysical applications . Now, let’s dive into the specifics of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine.

Compound Details:

Mechanism of Action

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Biochemical Analysis

Biochemical Properties

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to bind selectively to human 5-hydroxytryptamine 1A and 5-hydroxytryptamine 3 receptors, with dissociation constant values of 0.68 ± 0.03 and 8.90 ± 1.73 nanomolar, respectively . These interactions suggest that this compound may modulate neurotransmitter signaling pathways, potentially impacting mood and behavior.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated anticancer properties by inhibiting the growth of lung cancer, renal carcinoma, colon cancer, and melanoma cells . Additionally, it can induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins such as Bax and down-regulating anti-apoptotic proteins like Bcl2, leading to the activation of caspase 3 and initiation of cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors and enzymes, modulating their activity. For example, it acts as an agonist for 5-hydroxytryptamine 1A receptors and an antagonist for 5-hydroxytryptamine 3 receptors . This dual action can influence neurotransmitter release and receptor signaling, impacting physiological processes such as mood regulation and gastrointestinal function. Additionally, its ability to modulate gene expression and protein activity further contributes to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is generally stable when stored in a dark place, under an inert atmosphere, and at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Systemic administration of the compound has been shown to inhibit 5-hydroxytryptamine-induced bradycardia in a dose-dependent manner in rats . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and toxicity studies are essential to ensure the safe application of this compound in clinical settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-3-cyanopyridine with acetone in the presence of a base can yield the desired naphthyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nucleophilic substitution reactions, cyclization reactions, and purification steps to achieve high purity. The specific conditions and reagents used can vary depending on the desired scale and purity requirements .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
  • 1,6-Naphthyridine derivatives
  • Quinazoline derivatives

Uniqueness

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other naphthyridine derivatives, it offers a balance of reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-12-3-2-9-7(6-12)4-8(10)5-11-9/h4-5H,2-3,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVJXRLEURDFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471612
Record name 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216966-37-9
Record name 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methyl-3-nitro-5,6,7,8-tetrahydro[1,6]naphthyridine (2.72 g, 1.41 mmol) was dissolved in methanol (100 ml) and treated with 10% palladium on carbon (1.0 g). The mixture was hydrogenated for 2 h. The catalyst was removed by filtration through Celite, the filter bed washed with methanol and the filtrate evaporated to dryness under reduced pressure to give a yellow solid, which was triturated under diethyl ether and the solids collected by filtration, washed with diethyl ether and dried in vacuo (1.89 g, 83%)
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

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